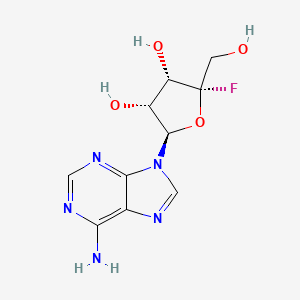

4'-C-Fluoro-Adenosine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4’-C-Fluoroadenosine is a prominent pharmaceutical compound with immense potential in the biomedical sector . It functions as a remarkable treatment strategy against a multitude of diseases . Its paramount role lies in impeding DNA synthesis, hence showcasing a significant anti-tumor effect, particularly in cancer therapy . It has also exhibited promising outcomes concerning the management of viral infections, notably hepatitis C .

Synthesis Analysis

The synthesis of 4’-C-Fluoroadenosine involves the exploration of 4′-fluoro-nucleosides as a privileged motif for nucleoside-based therapeutics . The conversion of the primary iodine to an alcohol was achieved with mCPBA and was followed by a global deprotection using sodium carbonate in methanol .Molecular Structure Analysis

The molecular formula of 4’-C-Fluoroadenosine is C10H12FN5O4 . It contains a fluorine atom located at the 4′-position of its ribose ring . The structural and optical properties of four adenine analogues have been investigated using theoretical calculations .Chemical Reactions Analysis

The conditions of transglycosylation reactions catalyzed by E. coli nucleoside phosphorylases have been analyzed, and the optimal conditions for the formation of various nucleosides were determined . Under the optimized conditions of transglycosylation reaction, fluorine-containing derivatives of N6-benzyl-2’-deoxyadenosine were obtained starting from the corresponding ribonucleosides .Physical And Chemical Properties Analysis

The physical and chemical properties of 4’-C-Fluoroadenosine are similar to those of other fluorous compounds . Fluorous compounds exhibit unique spectroscopic properties such as broad absorption and narrow emission spectra, high extinction coefficients, high quantum yields (QY), photostability, and large surface area .作用機序

将来の方向性

特性

IUPAC Name |

(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-fluoro-2-(hydroxymethyl)oxolane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN5O4/c11-10(1-17)6(19)5(18)9(20-10)16-3-15-4-7(12)13-2-14-8(4)16/h2-3,5-6,9,17-19H,1H2,(H2,12,13,14)/t5-,6+,9-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHTNWXWYIDVBLZ-MLTZYSBQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)(CO)F)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@](O3)(CO)F)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 2-(tert-butyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B580445.png)

![tert-Butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B580455.png)

![2-(1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-n,n-dimethylacetamide](/img/structure/B580457.png)